trans-2-Methylcyclopentanol
Overview
Description
trans-2-Methylcyclopentanol: is an organic compound with the molecular formula C₆H₁₂O. It is a secondary alcohol with a cyclopentane ring substituted by a methyl group at the second position and a hydroxyl group at the first position. The compound exists in a trans configuration, meaning the methyl and hydroxyl groups are on opposite sides of the cyclopentane ring. This stereoisomerism can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of 1-Methylcyclopentene: One common method for synthesizing trans-2-Methylcyclopentanol involves the hydroboration-oxidation of 1-methylcyclopentene. The reaction proceeds via the addition of borane (BH₃) to the double bond of 1-methylcyclopentene, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Methylcyclopentanol can undergo oxidation reactions to form 2-methylcyclopentanone.
Reduction: The compound can be reduced to 2-methylcyclopentane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride.
Major Products:
Oxidation: 2-Methylcyclopentanone.
Reduction: 2-Methylcyclopentane.
Substitution: 2-Methylcyclopentyl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2-Methylcyclopentanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties and as a building block in the synthesis of biologically active compounds.
Industry:
Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of trans-2-Methylcyclopentanol in chemical reactions often involves the formation of intermediates that dictate the stereochemistry and regioselectivity of the products. For instance, in the hydroboration-oxidation reaction, the borane adds to the less substituted carbon of the double bond, followed by oxidation to form the alcohol with syn stereochemistry .
Comparison with Similar Compounds
cis-2-Methylcyclopentanol: The cis isomer of 2-methylcyclopentanol has the methyl and hydroxyl groups on the same side of the cyclopentane ring, leading to different chemical properties and reactivity.
2-Methylcyclopentanone: This compound is the oxidized form of trans-2-Methylcyclopentanol and lacks the hydroxyl group.
2-Methylcyclopentane: The fully reduced form of this compound, where the hydroxyl group is replaced by a hydrogen atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and the types of reactions it can undergo. The trans configuration can lead to different reaction pathways and products compared to its cis isomer .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIJQMCYYASIFP-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179821 | |
Record name | trans-2-Methylcyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25144-04-1 | |
Record name | trans-2-Methylcyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25144-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-Methylcyclopentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Methylcyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-methylcyclopentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights can be gained from the mass spectrometry analysis of trans-2-Methylcyclopentanol?
A: Isobutane chemical ionization mass spectrometry provides valuable information about the structure and stereochemistry of this compound. At lower temperatures, the mass spectrum prominently features the (M – OH)+ ion, typical for alcohols. [] Interestingly, this compound exhibits a stereospecific (M - H)+ ion, likely due to the favorable abstraction of the less sterically hindered hydrogen atom. This characteristic fragmentation pattern can help differentiate it from its cis counterpart.
Q2: Can this compound undergo dehydration reactions, and what factors influence this process?
A: Yes, this compound can undergo dehydration, primarily yielding 1-methylcyclopentene. Research suggests that catalysts, particularly boron-phosphorus-oxygen catalysts, can significantly influence the dehydration process. [] The specific type and stoichiometry of the catalyst can affect the reaction rate and selectivity towards different products.
Q3: How does this compound behave under photocatalytic oxidation conditions?
A: In the presence of a TiO2 photocatalyst and Ag2SO4, this compound undergoes C-S bond cleavage when part of a sulfoxide structure. This reaction primarily yields 1-methylcyclopentanol, indicating a 1,2-hydride shift after C-S bond breakage. [] The reaction mechanism involves the formation of a radical cation and highlights the potential for photocatalysis in modifying complex molecules containing this compound moieties.
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